4-Acetyl-2-((acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N'-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide
Overview
Description
an impurity of Iodixanol which is a nonionic, dimeric x-ray contrast medium.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Processes : The compound has been involved in various synthesis processes, illustrating its utility in creating novel chemical entities. For instance, it's been used in the preparation of novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and thiadiazolo[2,3-b][1,2,4]triazin-7-yl carboxylic acid derivatives, showcasing its versatility in synthesizing complex molecules (El‐Badawi et al., 2002). Additionally, its role in synthesizing hyperbranched aromatic polyimides through self-polycondensation indicates its potential in creating high-molecular-weight polymers (Yamanaka et al., 2000).
Chemical Characterization : The compound's chemical character has been explored in various studies, shedding light on its solubility and potential interactions with other substances. For example, the solubility of a related compound, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide, in ethanol + water mixtures was thoroughly studied, providing valuable data for further application in various fields (Zhang et al., 2010).
Mechanism of Action
Target of Action
Iodixanol Impurity G, also known as 4-Acetyl-2-((acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N’-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide, primarily targets the body structures containing iodine . It is used as a contrast agent during coronary angiography .
Mode of Action
The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays .
Biochemical Pathways
It is known that iodinated contrast agents like iodixanol impurity g are commonly used in radiology because of their relatively harmless interaction with the body .
Pharmacokinetics
Iodixanol Impurity G is believed to be less toxic to the kidneys than most other intravascular contrast agents . It is an imaging contrast agent with the same osmolality as blood (290mOsm/kg H20) . The pharmacokinetic profile of iodixanol in elderly patients is affected more by renal function than age .
Result of Action
After intravascular administration, Iodixanol Impurity G makes opaque those internal structures in its path of flow, allowing their visualization until significant hemodilution and elimination occur . Non-ionic radiocontrast agents like iodixanol are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .
Action Environment
The action of Iodixanol Impurity G can be influenced by environmental factors such as temperature and light. It is recommended to store the compound in an airtight container, protected from light and at a temperature of −70 °C . The compound’s action, efficacy, and stability can be affected by these environmental conditions.
Properties
IUPAC Name |
4-acetyl-2-[[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]methyl]-6-N,8-N-bis(2,3-dihydroxypropyl)-5,7-diiodo-2,3-dihydro-1,4-benzoxazine-6,8-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43I5N6O15/c1-13(51)45(29-26(38)20(32(57)41-3-15(53)9-47)24(36)21(27(29)39)33(58)42-4-16(54)10-48)7-19-8-46(14(2)52)30-28(40)22(34(59)43-5-17(55)11-49)25(37)23(31(30)61-19)35(60)44-6-18(56)12-50/h15-19,47-50,53-56H,3-12H2,1-2H3,(H,41,57)(H,42,58)(H,43,59)(H,44,60) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCIQOIPCBOEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC2=C(C(=C(C(=C21)I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)CN(C3=C(C(=C(C(=C3I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43I5N6O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1422.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171897-72-6 | |
Record name | 4-Acetyl-2-((acetyl(3,5-bis(((2,3-dihydroxypropyl)amino)carbonyl)-2,4,6-triiodophenyl)amino)methyl)-N,N'-bis(2,3-dihydroxypropyl)-2,3-dihydro-5,7-diiodo-4H-1,4-benzoxazine-6,8-dicarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171897726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ACETYL-2-((ACETYL(3,5-BIS(((2,3-DIHYDROXYPROPYL)AMINO)CARBONYL)-2,4,6-TRIIODOPHENYL)AMINO)METHYL)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,3-DIHYDRO-5,7-DIIODO-4H-1,4-BENZOXAZINE-6,8-DICARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVN2A2DN5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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